molecular formula C16H17NOS2 B2927369 N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2379984-16-2

N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B2927369
CAS RN: 2379984-16-2
M. Wt: 303.44
InChI Key: DKRFIHHKMCXAKI-UHFFFAOYSA-N
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Description

N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclohexene derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is not yet fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the expression of specific genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide in lab experiments is its potential as an anti-cancer agent. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide. One of the areas of research is to further understand its mechanism of action and identify specific targets for its anti-cancer activity. Another area of research is to explore its potential applications in other areas, such as neurodegenerative diseases and inflammation. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a valuable compound for further study.

Synthesis Methods

The synthesis of N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves a multi-step reaction process that includes the use of various reagents and solvents. The first step involves the reaction of 4-bromothiophene-3-carboxylic acid with thionyl chloride to form 4-bromothiophene-3-carbonyl chloride. This intermediate is then reacted with 2-thiophenemethylamine to form the desired compound.

Scientific Research Applications

N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro, making it a promising candidate for further research in cancer treatment.

properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c18-16(12-4-2-1-3-5-12)17-9-15-8-14(11-20-15)13-6-7-19-10-13/h1-2,6-8,10-12H,3-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFIHHKMCXAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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